molecular formula C18H16O3 B2496054 7-Ethoxy-2-methyl-3-phenylchromen-4-one CAS No. 315233-58-0

7-Ethoxy-2-methyl-3-phenylchromen-4-one

Cat. No. B2496054
CAS RN: 315233-58-0
M. Wt: 280.323
InChI Key: KQMZLYFEPUYWEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Ethoxy-2-methyl-3-phenylchromen-4-one can be approached through several methods, including the Ullmann coupling reaction as a notable pathway. Ullmann coupling involves the reaction between bromo-7-ethoxy-4-methylcoumarin and N,N'-diphenylbenzene-1,4-diamine, leading to the formation of derivatives including 7-Ethoxy-2-methyl-3-phenylchromen-4-one. This method highlights the compound's synthesis versatility and adaptability for further chemical modifications (Narayanan & Haridas, 2013).

Molecular Structure Analysis

Molecular structure analysis of chromen-4-one derivatives, including 7-Ethoxy-2-methyl-3-phenylchromen-4-one, often involves spectroscopic methods such as UV-Visible, NMR, and FT-IR. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior and interactions (Narayanan & Haridas, 2013).

Scientific Research Applications

Synthesis and Structural Analysis

7-Ethoxy-2-methyl-3-phenylchromen-4-one and related compounds are often subjects of synthetic organic chemistry research, where they serve as key intermediates or end products in the synthesis of complex organic molecules. Studies such as those by Peng et al. (2015) focus on the synthesis, crystal structure, and spectroscopic properties of similar compounds, highlighting their significance in understanding molecular interactions and structural configurations in organic compounds. These studies often employ techniques like FTIR, NMR, and X-ray diffraction to characterize the synthesized compounds and elucidate their structures, providing insights into their potential applications in various fields including pharmaceuticals, materials science, and catalysis (Peng, Zheng, Zeng, Hu, & Ye, 2015).

Photochemical and Photophysical Properties

Compounds similar to 7-Ethoxy-2-methyl-3-phenylchromen-4-one are often explored for their photochemical and photophysical properties. Research in this area aims to understand how these compounds interact with light, which is crucial for applications in dye-sensitized solar cells, photodynamic therapy, and the development of fluorescent probes and sensors. For instance, Kulatilleke et al. (2006) describe a coumarin-based compound as a fluorescent photoinduced electron transfer cation sensor, capable of detecting metal ions like Zn2+, Cd2+, and Pb2+ through fluorescence signals. Such studies contribute to the development of sensitive and selective sensors for environmental monitoring and biomedical applications (Kulatilleke, Silva, & Eliav, 2006).

Safety And Hazards

The safety information for 7-Ethoxy-2-methyl-3-phenylchromen-4-one indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-ethoxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZLYFEPUYWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

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